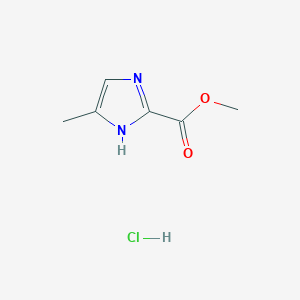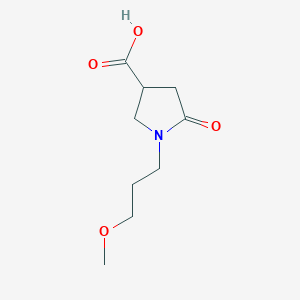![molecular formula C24H26N6O3 B2799058 (E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836638-83-6](/img/structure/B2799058.png)
(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative . Quinoxalines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are also known as benzopyrazines, containing a benzene ring and a pyrazine ring .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be prepared using phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .Molecular Structure Analysis
The molecular formula of the compound is C24H26N6O3 . The compound is able to form four hydrogen bonds within the hinge region of the kinase via the amino and amide substituents of the pyrrole ring .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . They can also undergo intramolecular cyclisation of N-substituted aromatic O-diamines .Physical And Chemical Properties Analysis
The average mass of the compound is 446.502 Da and the monoisotopic mass is 446.206635 Da .科学的研究の応用
Synthesis and Chemical Reactions
Research in the field of heterocyclic chemistry often explores the synthesis of complex organic compounds with potential pharmacological activities. For instance, acylation reactions of related compounds have been studied to produce enamino ketones and other derivatives through reactions with acetyl or benzoyl chlorides. These reactions are fundamental in exploring the chemical properties and potential applications of novel compounds (Mikhailovskii et al., 2013).
Potential Pharmacological Applications
Compounds similar to "(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" are of interest due to their unique structures and the presence of quinoxaline cores. Such compounds have been synthesized and evaluated for various biological activities. For example, studies have focused on the synthesis of 3-amino-2-carboxamide tetrahydropyrrolo[2,3-b]quinolines, aiming to explore their bioactive potential, particularly focusing on nitrogen analogues of known compounds for improved solubility and bioactivity (Pilkington et al., 2016).
Analytical and Detection Applications
Quinoxaline derivatives, closely related to the compound , have been utilized in analytical chemistry for the quantification of carcinogens in food. This involves sophisticated gas chromatography-mass spectrometric assays, demonstrating the utility of quinoxaline derivatives in enhancing detection sensitivity and specificity for harmful compounds in consumables (Murray et al., 1993).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including quinoxaline derivatives, is a significant area of research due to their wide range of applications in medicinal chemistry and material science. Research has focused on developing novel synthetic routes to create complex heterocyclic structures that could lead to new therapeutic agents or materials with unique properties. For instance, reactions of pyrrolo[1,2-a]pyrazinetriones with o-phenylenediamine have been studied to synthesize angular benzo[b]pyrazino[1′,2′:1,2]pyrrolo[2,3-e][1,4]diazepines, showcasing the versatility of these reactions in producing pharmacologically interesting structures (Chervyakov & Maslivets, 2016).
作用機序
Target of Action
It’s known that similar quinoxaline derivatives have been studied as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s suggested that similar quinoxaline derivatives interact with their targets (kinases) by inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation.
Biochemical Pathways
It’s known that kinase inhibitors can affect multiple pathways, including pi3k/akt/mtor signaling, spliceasome, and dna repair . These pathways are critical for cell growth, survival, and DNA repair.
Pharmacokinetics
It’s known that the pharmacokinetics of therapeutic compounds can be influenced by their chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
It’s suggested that similar quinoxaline derivatives can have anti-tumor activity, especially in models derived from hematological malignancies . This suggests that the compound could potentially induce cell death in cancer cells.
特性
IUPAC Name |
2-amino-1-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14(2)12-26-24(31)19-20-23(29-17-10-6-5-9-16(17)28-20)30(22(19)25)27-13-15-8-7-11-18(32-3)21(15)33-4/h5-11,13-14H,12,25H2,1-4H3,(H,26,31)/b27-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBNKLMGHVQDTA-UVHMKAGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=C(C(=CC=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=C(C(=CC=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)
![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)
![7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2798978.png)


![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2798983.png)


![3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2798986.png)




